Ehretianone
Description
Ehretianone is a quinonoid xanthene compound first isolated from the root bark of Ehretia buxifolia (syn. Carmona retusa), a plant native to India, Southeast Asia, and parts of East Asia . Structurally, it belongs to the xanthonoid class, characterized by a fused tricyclic aromatic system with a quinone moiety (Figure 1). This compound has garnered attention for its antisnake venom activity, specifically against Echis carinatus (saw-scaled viper) venom. In preclinical studies, prophylactic administration of this compound (3.75 mg/kg) in mice reduced mortality by 35% compared to untreated controls . Its mechanism involves neutralizing venom phospholipase A2 (PLA2) enzymes, which are critical for toxin-induced hemolysis and myonecrosis .
Properties
Molecular Formula |
C22H22O4 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
(1S,9S,10R)-6-hydroxy-16-methyl-10-(3-methylbut-2-enyl)-2-oxatetracyclo[7.5.3.01,10.03,8]heptadeca-3(8),4,6,12,16-pentaene-11,14-dione |
InChI |
InChI=1S/C22H22O4/c1-13(2)8-9-21-17-10-14(3)12-22(21,20(25)7-6-19(21)24)26-18-5-4-15(23)11-16(17)18/h4-8,10-11,17,23H,9,12H2,1-3H3/t17-,21-,22+/m0/s1 |
InChI Key |
HBDVLYQTRSOPRO-BULFRSBZSA-N |
Isomeric SMILES |
CC1=C[C@H]2C3=C(C=CC(=C3)O)O[C@@]4(C1)[C@@]2(C(=O)C=CC4=O)CC=C(C)C |
Canonical SMILES |
CC1=CC2C3=C(C=CC(=C3)O)OC4(C1)C2(C(=O)C=CC4=O)CC=C(C)C |
Synonyms |
7-hydroxy-9a-(3-methylbut-2-enyl)-4a,9-(2-methylprop-2-enyl)-4a,9a-dihydro-1,4-dioxoxanthene ehretianone |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Ehretianone shares functional and structural similarities with other plant-derived antisnake venom and anti-inflammatory compounds. Below is a detailed comparison based on pharmacological activity, structural features, and mechanisms of action.
Structural Analogs: Quinones and Xanthonoids
Tannin (Compound 72): Source: Black tea (Camellia sinensis) . Activity: Inhibits PLA2 enzymes (43% reduction in specific activity in vitro) and prolongs survival time in mice envenomated by Crotalus atrox and Agkistrodon species . Comparison: Unlike this compound, tannins are polyphenolic polymers with broad-spectrum protein-binding capacity, which may explain their lower specificity but wider efficacy across multiple venom types .
Flavonoids (e.g., Quercetin): Source: Widely distributed in plants (e.g., Hippophae rhamnoides) . Activity: Neutralizes metalloproteases and hyaluronidases in snake venom but shows weaker PLA2 inhibition compared to this compound . Comparison: Flavonoids lack the fused quinonoid-xanthene core of this compound, resulting in distinct binding affinities to venom targets .
Functional Analogs: Antisnake Venom Agents
α-Amyrin, β-Amyrin, and Baurenol: Source: Cordia retusa leaves .
Heparinoid (Hirudoid®): Source: Synthetic heparin analog . Activity: Promotes blood circulation and anti-inflammation but lacks targeted antisnake venom efficacy .
Pharmacological Profile Comparison
| Compound | Source | Key Target | Efficacy (Model) | Mechanism |
|---|---|---|---|---|
| This compound | Ehretia buxifolia | PLA2 enzymes | 35% mortality reduction (mice) | Direct enzyme inhibition |
| Tannin (72) | Camellia sinensis | PLA2 enzymes | 43% activity reduction (in vitro) | Non-specific protein binding |
| α/β-Amyrin | Cordia retusa | COX-2 pathway | Analgesic ED50: 12 mg/kg (mice) | Anti-inflammatory modulation |
| Heparinoid | Synthetic | Blood coagulation | N/A (symptom relief) | Anticoagulation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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